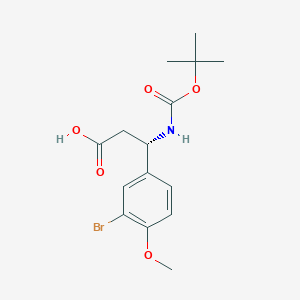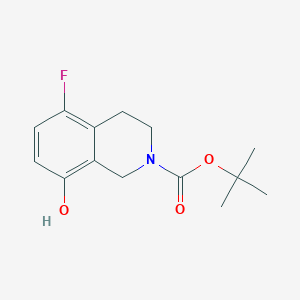
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)(2-methoxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research, due to their diverse chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate alcohols and amines under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme activities and metabolic pathways. Its carbamate group can interact with specific enzymes, providing insights into their functions.
Medicine
In medicine, carbamates are known for their potential therapeutic properties. This compound may be investigated for its potential use as a drug candidate, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.
Industry
In the industrial sector, tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison
Compared to other carbamates, tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate has a unique structure that provides distinct chemical and biological properties. Its tert-butyl and methoxyethyl groups contribute to its stability and reactivity, making it suitable for specific applications where other carbamates may not be effective.
Conclusion
Tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate is a versatile compound with significant potential in various fields Its unique chemical structure and reactivity make it valuable for research and industrial applications
Propriétés
Formule moléculaire |
C12H25NO4 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate |
InChI |
InChI=1S/C12H25NO4/c1-11(2,3)17-10(15)13(7-8-16-6)12(4,5)9-14/h14H,7-9H2,1-6H3 |
Clé InChI |
RBKRPMJFKZPXHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CCOC)C(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azido-8-azabicyclo[3.2.1]octane](/img/structure/B13551703.png)





![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride](/img/structure/B13551735.png)




![5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers](/img/structure/B13551762.png)
![2-[(Quinolin-6-ylmethyl)amino]pentanoic acid](/img/structure/B13551770.png)
![N-[(2-chlorophenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13551787.png)
